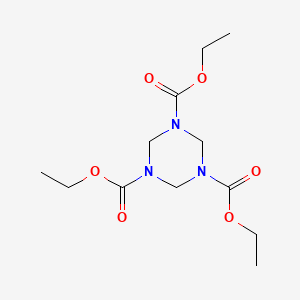
Triethyl 1,3,5-triazinane-1,3,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 1,3,5-triazinane-1,3,5-tricarboxylate is an organic compound with the molecular formula C12H21N3O6. It is a derivative of 1,3,5-triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl 1,3,5-triazinane-1,3,5-tricarboxylate can be synthesized through a multi-step process involving the reaction of 1,3,5-triazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Triethyl 1,3,5-triazinane-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Triethyl 1,3,5-triazinane-1,3,5-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of nitrogen-containing heterocycles.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Triethyl 1,3,5-triazinane-1,3,5-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
- Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
- Trimethyl 1,3,5-cyclohexanetricarboxylate
- 1,3,5-Tris[2-(vinyloxy)ethyl]-1,3,5-triazinane
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
15499-90-8 |
|---|---|
Molecular Formula |
C12H21N3O6 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
triethyl 1,3,5-triazinane-1,3,5-tricarboxylate |
InChI |
InChI=1S/C12H21N3O6/c1-4-19-10(16)13-7-14(11(17)20-5-2)9-15(8-13)12(18)21-6-3/h4-9H2,1-3H3 |
InChI Key |
AKIQPYJQSYBNFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CN(CN(C1)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















